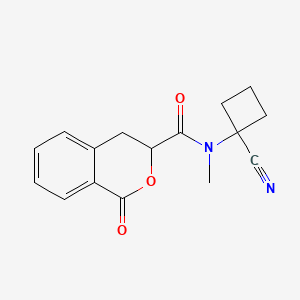
N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide, also known as CCMI, is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. CCMI belongs to the class of compounds known as benzopyran derivatives and has been shown to possess a wide range of biological activities.
作用機序
The mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
実験室実験の利点と制限
One advantage of N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is its ability to modulate multiple signaling pathways, making it a potentially useful therapeutic agent for a wide range of diseases. However, one limitation of N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is its relatively low solubility in water, which can make it difficult to use in certain lab experiments.
将来の方向性
There are several future directions for research on N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide. One area of interest is the development of more effective synthesis methods for N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide. Another area of interest is the identification of additional biological activities of N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide, as well as the development of more potent derivatives of N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide. Additionally, further research is needed to fully understand the mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide and its potential therapeutic applications.
合成法
N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 2-hydroxybenzaldehyde with cyclobutanone to form 2-(1-cyclobutyl)-2-hydroxy-1-phenylethanone. This intermediate is then reacted with methylamine and cyanogen bromide to form N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide.
科学的研究の応用
N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has also been shown to have the ability to modulate immune responses and inhibit the growth of cancer cells.
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-18(16(10-17)7-4-8-16)14(19)13-9-11-5-2-3-6-12(11)15(20)21-13/h2-3,5-6,13H,4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOSCHQYSWOXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC2=CC=CC=C2C(=O)O1)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-N-phenethyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2934324.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2934325.png)
![N-(sec-butyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2934327.png)
![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2934328.png)
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate](/img/structure/B2934331.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2934333.png)
![2-Chloro-1-[3-(3,4-difluorophenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2934334.png)
![2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]pyrrolidine;hydrochloride](/img/structure/B2934335.png)
![2-chloro-N-[1-(7-ethoxy-1-benzofuran-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2934337.png)
![1'-(naphthalene-2-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B2934339.png)
![3-oxo-2-phenyl-N-(pyridin-3-yl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2934341.png)
![5-(hydroxymethyl)-N-(2-methoxybenzyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2934342.png)
![5-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B2934343.png)
![Ethyl 2-[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1, 2-h]purin-3-yl]acetate](/img/structure/B2934347.png)